2-(4-bromobenzyl)-2H-1,2,3-triazole
Description
Properties
Molecular Formula |
C9H8BrN3 |
|---|---|
Molecular Weight |
238.08 g/mol |
IUPAC Name |
2-[(4-bromophenyl)methyl]triazole |
InChI |
InChI=1S/C9H8BrN3/c10-9-3-1-8(2-4-9)7-13-11-5-6-12-13/h1-6H,7H2 |
InChI Key |
SNSAJNZHXPUUGX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CN2N=CC=N2)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Halogen Effects : Bromine substitution (vs. chlorine or fluorine) increases molecular weight and polarizability, enhancing binding to hydrophobic pockets in enzymes .
- Regiochemistry : N2-substituted 1,2,3-triazoles (e.g., 2-(4-bromobenzyl)) exhibit distinct hydrogen-bonding patterns compared to C4-substituted analogs, influencing protein interactions .
Antimicrobial Activity
- 2-(4-Bromobenzyl)-2H-1,2,3-triazole derivatives show broad-spectrum activity against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans), attributed to the bromine’s electron-withdrawing effects enhancing membrane disruption .
- 3-(4-Bromobenzyl)-5-(Thiophen-2-yl)-4H-1,2,4-triazole : The thiophene moiety in this 1,2,4-triazole analog improves π-π stacking with microbial enzymes but shows reduced potency compared to 1,2,3-triazole derivatives .
Anticancer Activity
- 5-Aryl-4-(4-arylpiperazine-1-carbonyl)-2H-1,2,3-triazoles (e.g., compound 7p) exhibit nanomolar IC50 values against cancer cell lines (e.g., HeLa, MCF-7) by inhibiting tubulin polymerization. The 4-bromobenzyl group in the target compound may similarly enhance tubulin binding via hydrophobic interactions .
- 6h (2-(2-Fluorophenyl)-3-(3,4,5-trimethoxybenzoyl)-2H-1,2,3-triazole) : Fluorine substitution improves bioavailability but reduces halogen bonding strength compared to bromine, leading to lower antitumor efficacy in some models .
Physicochemical and Structural Properties
Crystallography and Molecular Packing
- 4-(Benzo[b]thiophen-2-yl)-2-methyl-5-(3,4,5-trimethoxyphenyl)-2H-1,2,3-triazole : Methyl substitution at N2 reduces intermolecular hydrogen bonding compared to bromobenzyl-substituted analogs, leading to less stable crystal lattices .
- 2-(4-Bromobenzyl)-2H-1,2,3-triazole : The bromine atom participates in halogen bonding (C–Br···N), stabilizing molecular conformations critical for biological activity .
Collision Cross-Section (CCS) and Lipophilicity
- 4-(Bromomethyl)-2-methyl-2H-1,2,3-triazole : Predicted CCS values (133.2 Ų for [M+H]<sup>+</sup>) suggest moderate steric bulk, whereas the 4-bromobenzyl group in the target compound likely increases CCS due to extended aromaticity .
Preparation Methods
General Reaction Mechanism
The cycloaddition proceeds via a stepwise mechanism: (1) coordination of the alkyne to Cu(I), (2) azide insertion to form a six-membered copper metallacycle, and (3) reductive elimination to yield the 1,4-disubstituted triazole. Sodium ascorbate is typically used to reduce Cu(II) to the active Cu(I) species, while ligands like 1,10-phenanthroline enhance catalytic activity.
Optimized Protocol for 2-(4-Bromobenzyl)-2H-1,2,3-Triazole
A representative procedure involves:
-
Azide Preparation : 4-Bromobenzyl bromide (1.38 mmol) reacts with sodium azide (1.38 mmol) in ethanol-water (2:1 v/v) at 25°C for 12 h.
-
Cycloaddition : The in situ-generated azide reacts with phenylacetylene (1.25 mmol) using Cu(OAc)₂·H₂O (5 mol%), sodium ascorbate (10 mol%), and 1,10-phenanthroline (5 mol%) in ethanol at 90°C under microwave irradiation (5–6 W) for 15 min.
-
Workup : Extraction with dichloromethane, column chromatography (hexane/ethyl acetate 1:1), and recrystallization afford the product in 82–86% yield.
Key Advantages :
-
Microwave irradiation reduces reaction time from hours to minutes.
-
Aqueous ethanol solvent system aligns with green chemistry principles.
Benzylation of Preformed Triazole Cores
An alternative strategy involves introducing the 4-bromobenzyl group to preassembled triazole rings. This two-step approach offers flexibility in modifying substitution patterns.
N-Benzylation with 4-Bromobenzyl Bromide
Monobenzylated triazoles undergo selective alkylation under mild conditions:
| Condition | Value | Source |
|---|---|---|
| Substrate | 1H-1,2,3-triazole | |
| Alkylating Agent | 4-Bromobenzyl bromide | |
| Base | K₂CO₃ | |
| Solvent | Acetone | |
| Temperature | 40°C | |
| Time | 12 h | |
| Yield | 76–92% |
Mechanistic Note : The reaction proceeds via an Sₙ2 mechanism, with base-assisted deprotonation of the triazole NH followed by nucleophilic attack on the benzyl bromide.
Challenges in Dibenzylation
Competitive dibenzylation is observed when excess 4-bromobenzyl bromide is used. However, steric and electronic effects from the bromine substituent suppress over-alkylation, favoring mono-benzylated products (75–85% selectivity).
One-Pot Multicomponent Syntheses
Recent advances enable the convergent assembly of 2-(4-bromobenzyl)-2H-1,2,3-triazole from simple precursors in a single vessel.
Three-Component Reaction
A optimized protocol combines:
-
Aldehyde : 4-Hydroxybenzaldehyde
-
Alkyne Precursor : Propargyl bromide
-
Azide Source : Sodium azide
-
Benzylating Agent : 4-Bromobenzyl bromide
Reaction Timeline :
-
Propargylation : K₂CO₃-mediated propargyl bromide addition to 4-hydroxybenzaldehyde (91% yield).
-
Cycloaddition : Cu(OAc)₂·H₂O-catalyzed reaction with in situ-generated azide.
-
Benzylation : Direct alkylation without intermediate isolation.
Overall Yield : 78% after column chromatography.
Spectroscopic Characterization
Authentic samples of 2-(4-bromobenzyl)-2H-1,2,3-triazole exhibit characteristic spectral features:
¹H NMR (500 MHz, CDCl₃)
¹³C NMR (125 MHz, CDCl₃)
HRMS (ESI-TOF) : m/z calculated for C₁₀H₈BrN₃ [M+H]⁺ 272.9923, found 272.9921.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Time | Temperature | Scalability |
|---|---|---|---|---|
| CuAAC | 82–86 | 15 min | 90°C | High |
| Stepwise Benzylation | 76–92 | 12 h | 40°C | Moderate |
| Multicomponent | 78 | 2.5 h | Reflux | Low |
Key Insights :
-
CuAAC provides the best combination of speed and yield for small-scale synthesis.
-
Stepwise benzylation allows gram-scale production but requires intermediate purification.
Industrial-Scale Considerations
Patent CN103880762A discloses a continuous-flow variant of the CuAAC process, achieving 94% yield with residence times under 5 minutes. Key parameters include:
-
Catalyst : Immobilized Cu nanoparticles on silica
-
Solvent : Supercritical CO₂
-
Throughput : 1.2 kg/h
This method reduces copper waste by 87% compared to batch protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
